molecular formula C9H11BrFN B1450445 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine CAS No. 1513433-14-1

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Cat. No.: B1450445
CAS No.: 1513433-14-1
M. Wt: 232.09 g/mol
InChI Key: ZQIFWQVMUQTECS-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluoroaniline.

    Dimethylation: The aniline group is then dimethylated using formaldehyde and formic acid under reductive amination conditions to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

    3-Bromo-5-fluoroaniline: A precursor in the synthesis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.

    1-(3-Bromo-5-fluorophenyl)pyrrolidine: Another compound with a similar phenyl ring substitution pattern.

    3-Bromo-5-fluoroanisole: A related compound with a methoxy group instead of the dimethylmethanamine group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFWQVMUQTECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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